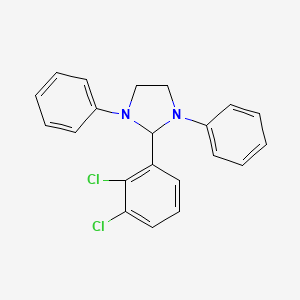![molecular formula C14H16F3N3O4 B2380844 Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 402946-94-5](/img/structure/B2380844.png)
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a synthetic compound with the CAS Number: 1330750-58-7 . It has a molecular weight of 347.29 and its IUPAC name is ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is represented by the linear formula C14H16F3N3O4. More detailed structural information may be available in specific scientific publications or databases .Physical And Chemical Properties Analysis
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a solid with a melting point of 40 degrees Celsius . It has a molecular weight of 347.29 .Applications De Recherche Scientifique
Crystal Structure Analysis
One study analyzed the crystal structures of four trifluoromethylnitrobenzene analogues, including Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (II). This compound, along with its analogues, was found to adopt a rod-like conformation. The study highlights the packing arrangements and conformations of these molecules, contributing to our understanding of their structural properties (Lynch & Mcclenaghan, 2004).
Chemical Synthesis and Characterization
Another research focused on the synthesis and characterization of various piperazine derivatives, including those similar to Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate. This study provided insights into the chemical properties and potential applications of these compounds in different fields, such as medicinal chemistry (Prakash et al., 2014).
Potential Insecticide Development
A notable application of a related compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), was explored for the development of novel insecticides. The investigation into PAPP as a lead compound for insecticides with a new mode of action sheds light on the potential use of similar compounds, including Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, in pest control (Cai et al., 2010).
Synthesis of Novel Compounds
Research also extends to the improvement of synthetic processes for compounds structurally related to Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate. These efforts aim to optimize the synthesis routes, highlighting the importance of these compounds in pharmaceutical and chemical industries (Zhen-yuan, 2006).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The development of organic compounds containing fluorine, such as Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of compounds containing trifluoromethyl groups will be discovered in the future .
Propriétés
IUPAC Name |
ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)11-4-3-10(14(15,16)17)9-12(11)20(22)23/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJOAAYGHNMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)


![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)
![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

